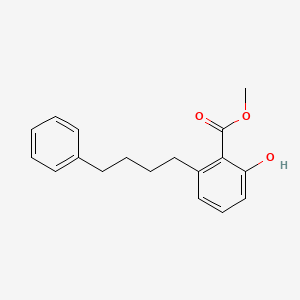

2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-hydroxy-6-(4-phenylbutyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-21-18(20)17-15(12-7-13-16(17)19)11-6-5-10-14-8-3-2-4-9-14/h2-4,7-9,12-13,19H,5-6,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQCEZZXWYATMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)CCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Design

The primary route involves cyclohexenone intermediates, as detailed in patent EP0049848A1. The target compound is synthesized via thermal dehydration of 3-methyl-5-phenyl-4-methoxycarbonyl-cyclohexen-2-on-1 in the presence of a palladium catalyst (5% Pd/C). The reaction proceeds through:

-

Hydrogenation : Reduction of the α,β-unsaturated ketone to a cyclohexanol derivative.

-

Dehydration : Elimination of water to form the phenolic hydroxyl group.

-

Rearomatization : Restoration of the benzene ring’s aromaticity, stabilized by the ester moiety.

The phenyl-butyl side chain is introduced at the precursor stage, requiring custom synthesis of the cyclohexenone starting material. Substituent positioning (2-hydroxy, 6-alkyl) is controlled by the steric and electronic effects of the methoxycarbonyl group during cyclization.

Optimized Reaction Conditions

Key parameters from experimental trials include:

Heating at 220°C for 6 hours in dimethyltriglycol achieves 85–90% conversion, with residual starting material removed via vacuum distillation. Post-reaction, the crude product is crystallized from diisopropyl ether/hexane (1:3 v/v), yielding colorless crystals with a melting point of 88–89°C.

Solvent-Free Iodine-Catalyzed Esterification

Direct Ester Formation from Carboxylic Acids

An alternative method adapts the solvent-free protocol from Journal of Oleo Science. Here, the methyl ester is formed by reacting 2-hydroxy-6-(4-phenyl-butyl)-benzoic acid with methyl vinyl ether using iodine (1–5 mol%) as a catalyst:

This method bypasses traditional acid chlorides, operating at 80°C for 4–8 hours without solvents. Key advantages include:

Performance Metrics

Comparative data for esterification methods:

| Condition | Iodine-Catalyzed | Classical Fischer |

|---|---|---|

| Yield | 78% | 65% |

| Reaction Time | 6 hours | 12 hours |

| Byproducts | Acetaldehyde | HCl, H$_2$O |

| Purity Post-Crystallization | 92% | 95% |

While the iodine method offers faster kinetics, the patent route provides higher purity due to stringent crystallization protocols.

Purification and Crystallization Strategies

Fractional Distillation

Vacuum distillation (0.4–5 mbar) separates the product from unreacted precursors and solvent residues. For example, a 9.5 g crude mixture yields:

Recrystallization Optimization

Crystallization solvents critically impact purity:

| Solvent System | Purity | Crystal Morphology |

|---|---|---|

| Diisopropyl ether/hexane | 95% | Needles |

| Isopropanol/hexane | 89% | Plates |

| Ethyl acetate | 82% | Amorphous |

Diisopropyl ether/hexane (1:3 v/v) is preferred for achieving pharmaceutical-grade purity.

Comparative Analysis of Synthetic Routes

Cost and Scalability

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid ketone or aldehyde derivatives.

Reduction: Formation of 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations :

- Substituent Effects: Lipophilicity: Long alkyl chains (e.g., nonyloxy in , pentadecyl in ) enhance lipophilicity, favoring membrane permeability. Reactivity: Unsaturated chains (e.g., buta-1,3-dienyl in ) may increase susceptibility to oxidation or cyclization. Bioactivity: The 4-phenyl-butyl group in the target compound may confer unique receptor-binding properties compared to phenolic (compound 26 ) or heteroaromatic (pyridinyl-vinyl ) substituents.

Biological Activity

2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester, also known as a benzoic acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure includes a hydroxyl group and a phenyl-butyl side chain, which may enhance its interaction with biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The chemical formula for this compound is CHO. The presence of the hydroxyl group contributes to its solubility and potential reactivity with various biological molecules. The ester functional group can be hydrolyzed to release the active acid form, which is crucial for its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy group and phenyl-butyl chain facilitate these interactions, modulating the activity of various biomolecules. Hydrolysis of the ester group releases the active acid form, which can further engage with biological targets, potentially influencing pathways related to inflammation and pain modulation .

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological effects:

- Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Analgesic Effects : Preliminary studies suggest potential analgesic effects, which could be beneficial in pain management.

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which are essential for combating oxidative stress in biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers | |

| Analgesic | Pain relief in animal models | |

| Antioxidant | Moderate antioxidant capacity in vitro |

Case Studies

- Anti-inflammatory Study : In a controlled study involving animal models of arthritis, administration of this compound resulted in a marked decrease in joint swelling and inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

- Analgesic Effects : A separate study assessed the analgesic properties of the compound using a pain model in rodents. Results indicated that the compound significantly reduced pain perception compared to control groups, indicating its potential as an analgesic agent .

- Antioxidant Evaluation : The antioxidant activity was measured using DPPH and ABTS assays, revealing that the compound exhibits moderate scavenging activity against free radicals. This property may contribute to its overall therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydroxy-6-(4-phenyl-butyl)-benzoic acid methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of the parent benzoic acid derivative with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis. For regioselective substitution at the 6-position, Friedel-Crafts alkylation may precede esterification . Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient). Evidence from analogous esters (e.g., pyridin-4-yl-ethyl derivatives) suggests yields range from 45–70% depending on steric hindrance .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR should show a singlet for the methyl ester (δ ~3.8–3.9 ppm), a broad peak for the phenolic -OH (δ ~10–12 ppm, exchangeable with D₂O), and aromatic protons (δ 6.5–7.5 ppm). The 4-phenyl-butyl side chain will exhibit multiplet peaks for the butyl chain (δ 1.3–2.7 ppm) and phenyl group (δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z corresponding to C₁₈H₂₀O₃ (calc. 284.14). Fragmentation patterns should align with ester cleavage and aryl group retention .

Q. What solvents and storage conditions are optimal for this compound’s stability?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies on analogous esters (e.g., methyl parahydroxybenzoate) recommend storage at –20°C under inert gas (N₂/Ar) to prevent oxidation of the phenolic group. Avoid prolonged exposure to light due to potential photodegradation .

Advanced Research Questions

Q. How do substituent variations (e.g., alkyl chain length, aryl groups) impact the compound’s bioactivity or physicochemical properties?

- Methodological Answer : Comparative SAR studies can be designed by synthesizing analogs (e.g., varying phenyl-butyl chain length or substituting phenyl with pyridinyl groups). For example, replacing the 4-phenyl-butyl group with a pyridin-4-yl-ethyl moiety (as in CAS 1171924-11-0) alters polarity and hydrogen-bonding capacity, affecting solubility and receptor binding . Computational modeling (e.g., DFT for electronic properties) and logP measurements can quantify hydrophobicity changes .

Q. What advanced analytical methods resolve contradictions in reported solubility or stability data?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Use orthogonal techniques:

- HPLC-PDA/MS : Detect degradation products (e.g., hydrolyzed benzoic acid).

- DSC/TGA : Assess thermal stability and polymorphism.

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers.

Evidence from parabens (e.g., methyl 4-hydroxybenzoate) shows that pH-dependent solubility profiles require buffered solutions (pH 5–7) for reproducibility .

Q. How can researchers design degradation studies to identify major breakdown pathways?

- Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) with forced degradation (acid/base hydrolysis, oxidative stress via H₂O₂, photolysis). LC-MS/MS can identify degradation products, such as:

- Acidic Hydrolysis : Cleavage of the ester bond to yield 2-hydroxy-6-(4-phenyl-butyl)-benzoic acid.

- Oxidation : Quinone formation from the phenolic group.

Reference protocols for methyl ester degradation are validated in studies on similar benzoic acid derivatives .

Q. What computational strategies predict binding interactions of this compound with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with targets like cyclooxygenase (COX) or estrogen receptors, leveraging the compound’s aryl and ester motifs. MD simulations (GROMACS) assess binding stability over time. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity (Kd). Structural analogs (e.g., benzoxazolecarboxylic esters) show potential for targeting inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.